molecular formula C5H10N2O3 B12943815 (R)-2,5-Diamino-4-oxopentanoic acid

(R)-2,5-Diamino-4-oxopentanoic acid

Katalognummer: B12943815
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: SURWICONOPIANU-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2,5-Diamino-4-oxopentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Diamino-4-oxopentanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to achieve high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-2,5-Diamino-4-oxopentanoic acid may involve biocatalytic processes using engineered enzymes. These processes are designed to be sustainable and environmentally friendly, utilizing renewable raw materials and minimizing waste. For example, the use of engineered glutamate dehydrogenase from Escherichia coli has been reported to efficiently convert levulinic acid to ®-2,5-Diamino-4-oxopentanoic acid with high enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

®-2,5-Diamino-4-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled pH and temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

®-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2,5-Diamino-4-oxopentanoic acid: The enantiomer of the compound, with different biological activities and properties.

    4-Aminopentanoic acid: A structurally similar compound with distinct chemical and biological properties.

    2,5-Diaminopentanoic acid: Another related compound with variations in its chemical structure and reactivity.

Uniqueness

®-2,5-Diamino-4-oxopentanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

(2R)-2,5-diamino-4-oxopentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m1/s1

InChI-Schlüssel

SURWICONOPIANU-SCSAIBSYSA-N

Isomerische SMILES

C([C@H](C(=O)O)N)C(=O)CN

Kanonische SMILES

C(C(C(=O)O)N)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.